molecular formula C19H18ClNO3 B214546 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

カタログ番号 B214546
分子量: 343.8 g/mol
InChIキー: GXXCHGBSDFICIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as RO-20-1724, is a selective phosphodiesterase (PDE) inhibitor. It is commonly used in scientific research to study the biochemical and physiological effects of PDE inhibition.

作用機序

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one selectively inhibits PDE4, which is primarily found in immune cells, smooth muscle cells, and neurons. PDE4 inhibition increases the levels of cyclic AMP (cAMP), which activates protein kinase A (PKA) and leads to a variety of downstream effects. These effects include smooth muscle relaxation, inhibition of platelet aggregation, modulation of immune cell function, and enhancement of learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one are primarily due to its inhibition of PDE4 and subsequent increase in cAMP levels. In smooth muscle cells, cAMP activates PKA, which leads to the phosphorylation of myosin light chain kinase (MLCK) and subsequent smooth muscle relaxation. In platelets, cAMP inhibits the activation of phospholipase C (PLC) and subsequent platelet aggregation. In immune cells, cAMP modulates a variety of signaling pathways and can lead to the suppression of inflammation. In the brain, cAMP/PKA signaling plays an important role in learning and memory.

実験室実験の利点と制限

One advantage of using 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for PDE4. This allows researchers to study the specific effects of PDE4 inhibition without the confounding effects of inhibiting other PDE isoforms. Another advantage is its well-established mechanism of action and biochemical and physiological effects. This allows researchers to design experiments with a clear understanding of the expected outcomes.
One limitation of using 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively low potency compared to other PDE4 inhibitors. This can make it difficult to achieve the desired level of PDE4 inhibition without affecting other PDE isoforms. Another limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of PDE4 inhibition over long periods of time.

将来の方向性

There are several future directions for research involving 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is the development of more potent and selective PDE4 inhibitors. This would allow researchers to achieve higher levels of PDE4 inhibition without affecting other PDE isoforms. Another direction is the use of 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in animal models of disease to study the effects of PDE4 inhibition on disease progression. Finally, the use of 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in combination with other drugs or therapies could lead to the development of novel treatments for a variety of diseases.

合成法

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The second step involves the reaction of 4-chlorophenylacetyl chloride with ethyl 3-hydroxyindole-2-carboxylate to form ethyl 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyindole-2-carboxylate. The final step involves the reaction of ethyl 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyindole-2-carboxylate with isopropylamine to form 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one.

科学的研究の応用

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is commonly used in scientific research to study the biochemical and physiological effects of PDE inhibition. PDEs are enzymes that degrade cyclic nucleotides, which play important roles in signal transduction pathways. By inhibiting PDEs, 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one increases the levels of cyclic nucleotides, which can lead to a variety of effects depending on the specific PDE isoform inhibited. 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been used to study the effects of PDE inhibition on smooth muscle relaxation, platelet aggregation, immune cell function, and learning and memory.

特性

製品名

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

分子式

C19H18ClNO3

分子量

343.8 g/mol

IUPAC名

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C19H18ClNO3/c1-12(2)21-16-6-4-3-5-15(16)19(24,18(21)23)11-17(22)13-7-9-14(20)10-8-13/h3-10,12,24H,11H2,1-2H3

InChIキー

GXXCHGBSDFICIA-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O

正規SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。